

Introduction: The Analytical Challenge of Small, Polar Molecules

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Compound of Interest

Compound Name: 5,5-dimethylisoxazolidin-3-one

Cat. No.: B109552

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In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. **5,5-dimethylisoxazolidin-3-one** is a heterocyclic compound that, like many modern small molecule intermediates, presents a distinct analytical challenge. Its high polarity (predicted XLogP3-AA: -0.1) and low molecular weight (115.13 g/mol) make it poorly retained on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[1] Furthermore, its structure lacks a significant chromophore, complicating detection by UV-Vis spectrophotometry, a workhorse detector in QC labs.

This guide provides a comprehensive comparison of methodologies for the purity determination of **5,5-dimethylisoxazolidin-3-one**. Moving beyond a simple recitation of steps, we will explore the underlying causality for methodological choices, compare a robust HPLC method against viable alternatives, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to select the optimal approach for their specific needs. Our discussion is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). [2][3][4]

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and versatility.[5] However, the unique physicochemical properties of **5,5-**

dimethylisoxazolidin-3-one demand a departure from conventional RP-HPLC methods.

Causality-Driven Method Development

A standard C18 column, the default choice for many separations, relies on hydrophobic interactions between the nonpolar stationary phase and the analyte. Highly polar analytes like **5,5-dimethylisoxazolidin-3-one** have minimal affinity for this phase and will elute at or near the void volume, resulting in no retention and poor separation from other polar impurities.[6] To overcome this, two primary strategies are considered:

- Aqueous-Compatible Reversed-Phase (AQ-RP): These columns are modified with polar end-capping or embedded polar groups to prevent the stationary phase from collapsing in the highly aqueous mobile phases required to retain polar compounds.[7][8] While an improvement, they may still offer only marginal retention for very polar molecules.
- Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular and powerful alternative for separating highly polar compounds.[8][9][10] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] A water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. In HILIC, polar analytes are more strongly retained, providing superior separation.

For **5,5-dimethylisoxazolidin-3-one**, a HILIC approach offers the most robust and reliable separation, forming the basis of our primary method.

Optimized HILIC-HPLC Protocol for Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis, in accordance with USP General Chapter <621>.[2][12][13]

1. Chromatographic Conditions:

- Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm (or equivalent HILIC phase)

- Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v), pH 6.8
- Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v), pH 6.8
- Gradient Program:
 - 0.0 min: 1% B
 - 10.0 min: 30% B
 - 10.1 min: 90% B
 - 12.0 min: 90% B
 - 12.1 min: 1% B
 - 15.0 min: 1% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 35 °C
- Detector: UV/Vis Diode Array Detector (DAD) at 205 nm
- Injection Volume: 2 µL
- Sample Diluent: 90:10 Acetonitrile:Water (v/v)

2. Standard and Sample Preparation:

- Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of **5,5-dimethylisoxazolidin-3-one** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
- Sample Solution (1.0 mg/mL): Prepare the test sample in the same manner as the standard solution.

3. System Suitability Testing (SST):

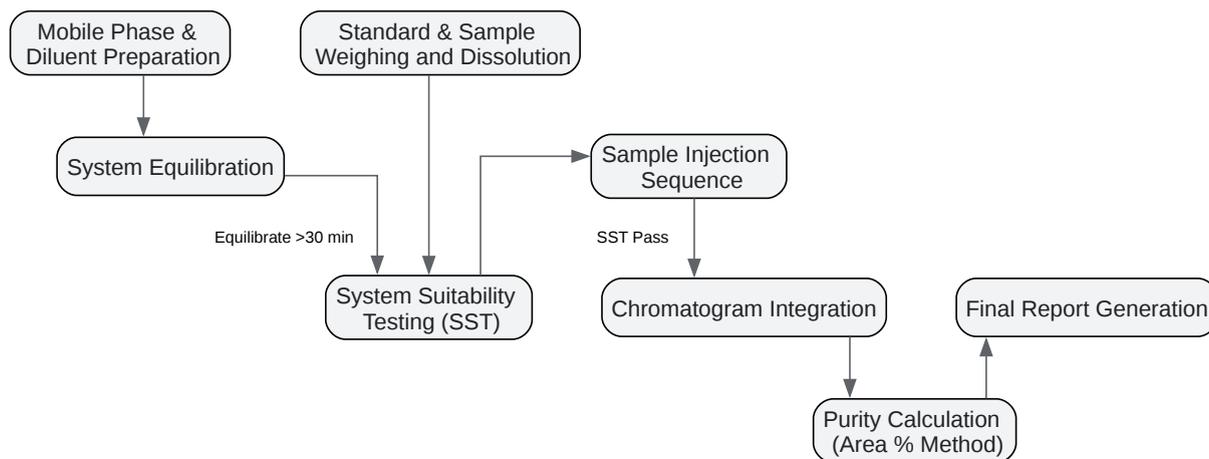
- Inject the standard solution six times.
- Acceptance Criteria:
 - Tailing Factor (T): ≤ 1.5
 - Relative Standard Deviation (%RSD) of Peak Area: $\leq 1.0\%$
 - Relative Standard Deviation (%RSD) of Retention Time: $\leq 0.5\%$

4. Purity Calculation:

- Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 205 nm.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Workflow Visualization



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Caption: HILIC-HPLC workflow for purity analysis.

Alternative Methodologies: A Comparative Overview

While the optimized HILIC-HPLC method is robust, alternative techniques may be preferable depending on available instrumentation, required sensitivity, or the need for orthogonal verification.

Alternative 1: Gas Chromatography (GC)

Gas chromatography separates analytes based on their volatility and interaction with a stationary phase.^[14] For an analyte to be suitable for GC, it must be thermally stable and sufficiently volatile.^[15] **5,5-dimethylisoxazolidin-3-one**, with its low molecular weight, is a potential candidate for GC analysis.

- Advantages over HPLC:
 - Universal Detection: A Flame Ionization Detector (FID) provides a near-universal response for carbon-containing compounds, circumventing the low UV absorbance issue.
 - High Efficiency: Capillary GC columns offer extremely high separation efficiency for volatile compounds.
 - Mass Spectrometry Coupling (GC-MS): GC couples seamlessly with MS, providing a powerful tool for the structural elucidation of unknown impurities.^{[14][16]}
- Disadvantages and Considerations:
 - Thermal Stability: The analyte must not degrade at the high temperatures of the GC inlet and oven. This must be experimentally verified.
 - Derivatization: The polar nature of the molecule, specifically the N-H group, can lead to poor peak shape (tailing) on common GC columns. Derivatization (e.g., silylation) may be required to block this polar site, adding a step to the sample preparation and a potential source of variability.^[17]

Hypothetical GC-FID Protocol:

- Instrument: Gas Chromatograph with FID.
- Column: Agilent DB-WAX (or equivalent polar phase), 30 m x 0.25 mm, 0.25 μ m film.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Temperatures:
 - Inlet: 250 °C (Split mode, 50:1)
 - Detector: 280 °C
 - Oven: 100 °C (hold 1 min), ramp to 240 °C at 15 °C/min, hold 5 min.
- Injection Volume: 1 μ L.
- Sample Preparation: Dissolve sample in a suitable solvent like Methanol or Acetonitrile at 1 mg/mL.

Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is not a different technique from HPLC in principle, but rather a significant evolution. It employs columns packed with sub-2 μ m particles, which operate at much higher pressures to deliver substantial gains in performance.[\[18\]](#)

- Advantages over HPLC:
 - Increased Throughput: Analysis times are dramatically reduced, often by a factor of 5-10.
 - Enhanced Resolution: Sharper, narrower peaks provide better separation of closely eluting impurities.
 - Higher Sensitivity: The narrow peaks result in a greater peak height for a given mass, improving signal-to-noise.
 - Reduced Solvent Consumption: Lower flow rates and shorter run times make UPLC a "greener" alternative.

- Disadvantages and Considerations:
 - System Requirements: Requires a dedicated UHPLC or UPLC system capable of handling backpressures exceeding 15,000 psi.
 - Method Transfer: While the principles are the same, transferring a method from HPLC to UPLC requires careful geometric scaling of the gradient and flow rate to maintain separation, as guided by USP <621>.[12]

The HILIC-HPLC protocol described above is already based on a UPLC-format column and can be directly implemented on a UPLC system for rapid analysis.

Quantitative Performance Comparison

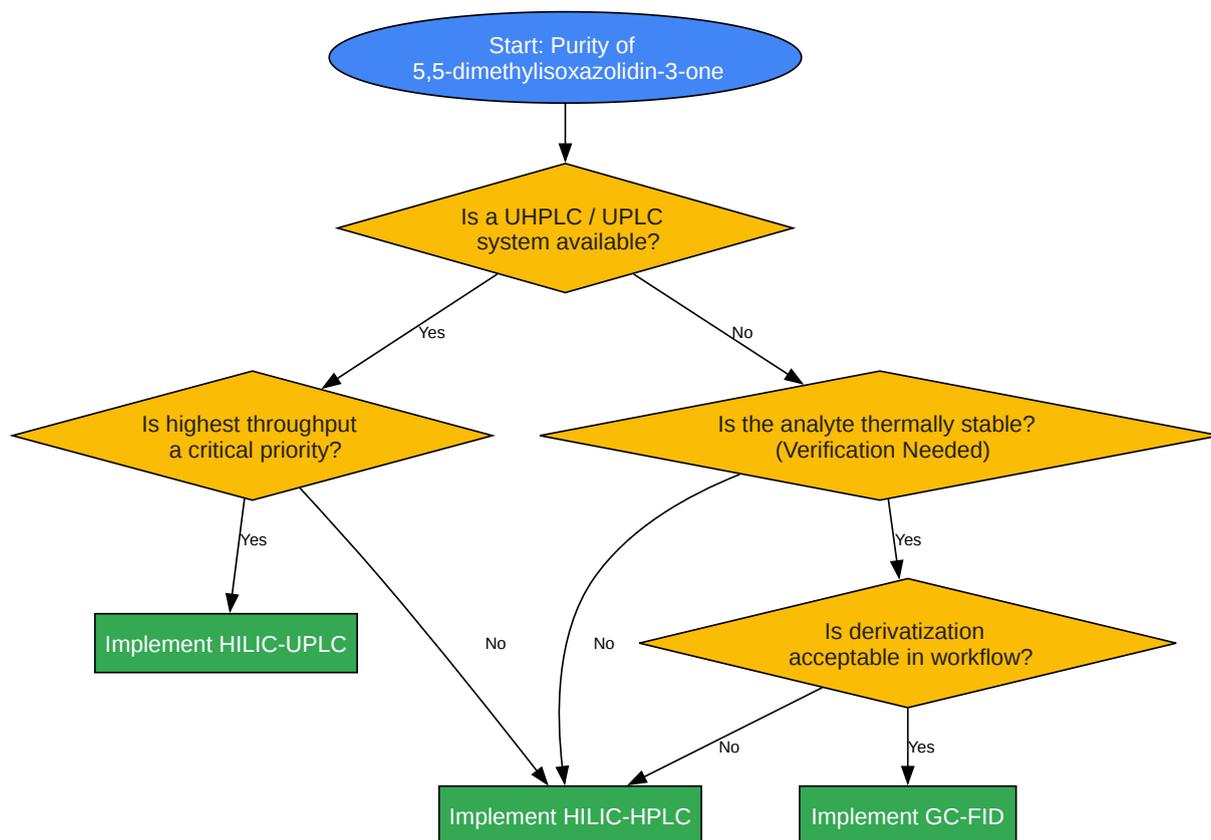
To provide an objective comparison, the following table summarizes hypothetical but realistic performance data for the three methods, based on established validation parameters from ICH Q2(R2) guidelines.[19][20][21]

Parameter	HILIC-HPLC	GC-FID (with Derivatization)	HILIC-UPLC	Commentary
Specificity	High	High	Very High	All methods can be developed to be specific. UPLC offers the highest peak capacity for resolving impurities.
Precision (%RSD)	< 1.0%	< 1.5%	< 0.8%	UPLC often shows slightly better precision. The extra derivatization step for GC can add variability.
Accuracy (% Recovery)	98.5 - 101.0%	98.0 - 101.5%	99.0 - 101.0%	All methods are capable of high accuracy when properly validated.
LOQ (µg/mL)	~5 µg/mL	~2 µg/mL	~1 µg/mL	UPLC's sharp peaks and FID's sensitivity give them an advantage over standard HPLC-UV.
Linearity (r ²)	> 0.999	> 0.998	> 0.999	Excellent linearity is achievable with all techniques.

Analysis Time	~15 min	~15 min	~5 min	UPLC provides a significant speed advantage, drastically increasing sample throughput.
Solvent Consumption	Moderate	Low	Very Low	UPLC is the most environmentally friendly option.

Guide to Method Selection

Choosing the right technology depends on the specific goals and constraints of the laboratory. The following decision tree can guide the selection process.



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